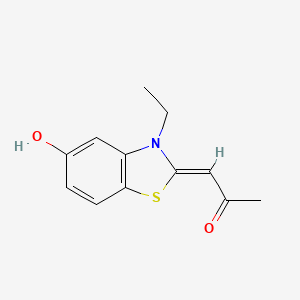![molecular formula C14H25NO3 B8049326 Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B8049326.png)
Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.35 g/mol. This compound is characterized by its bicyclic structure and the presence of a tert-butyl group, a hydroxymethyl group, and a carbamate functional group. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane-1,4-dicarboxylic acid.
Hydroxymethylation: The dicarboxylic acid undergoes hydroxymethylation to introduce the hydroxymethyl group at the 4-position.
Protection: The hydroxymethyl group is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Carbamate Formation: The protected hydroxymethyl compound is then reacted with tert-butyl isocyanate to form the carbamate group.
Deprotection: Finally, the protecting group is removed to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is 4-(carboxymethyl)bicyclo[2.2.1]heptane-1-yl)methyl)carbamate.
Reduction: The major product is 4-(aminomethyl)bicyclo[2.2.1]heptane-1-yl)methyl)carbamate.
Substitution: The products depend on the specific nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the modification of biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can act as a nucleophile, while the carbamate group can participate in hydrogen bonding and other interactions. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Tert-butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate
Tert-butyl (4-hydroxybicyclo[2.2.1]heptan-1-yl)carbamate
Tert-butyl (4-methoxybicyclo[2.2.1]heptan-1-yl)carbamate
Propiedades
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)-1-bicyclo[2.2.1]heptanyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-9-13-4-6-14(8-13,10-16)7-5-13/h16H,4-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGKSOXAVGDVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4S)-4-[(2-fluorophenyl)methyl-formylamino]-3-methyl-4-phenylbutanoic acid](/img/structure/B8049244.png)
![2-[(2S,3R)-2-(3-methoxyphenyl)-4-oxo-1-(thiophen-2-ylmethyl)azetidin-3-yl]acetic acid](/img/structure/B8049252.png)
![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B8049269.png)
![2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B8049280.png)
![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B8049287.png)
![Methyl 2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetate hydrochloride](/img/structure/B8049293.png)
![2-(4-(Methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl)acetic acid](/img/structure/B8049301.png)
![Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B8049304.png)
![Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate hydrochloride](/img/structure/B8049307.png)
![(5-Aminobicyclo[3.2.2]nonan-1-yl)methanol hydrochloride](/img/structure/B8049311.png)
![(4-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl)methanol hydrochloride](/img/structure/B8049318.png)
![Tert-butyl ((5-aminobicyclo[3.2.2]nonan-1-yl)methyl)carbamate](/img/structure/B8049333.png)
![7-Isopropyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B8049343.png)
